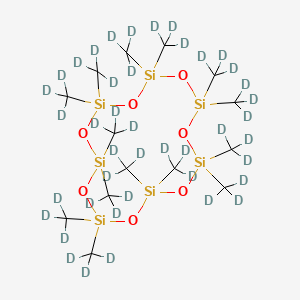
Amoxycilloic Acid Trimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amoxycilloic Acid Trimer is a trimeric form of amoxicillin, a widely used antibiotic. It is an impurity of amoxicillin, which is an antibiotic used to treat various bacterial infections such as middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections. The molecular formula of this compound is C48H59N9O16S3, and it has a molecular weight of 1114.23 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amoxycilloic Acid Trimer involves the trimerization of amoxicillin under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pH conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) to separate and purify the trimer from other impurities . The process ensures high purity and yield of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
Amoxycilloic Acid Trimer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the trimer into different reduced forms.
Substitution: The trimer can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the trimer, while substitution reactions can yield various substituted derivatives .
科学的研究の応用
Amoxycilloic Acid Trimer has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry to study the degradation products of amoxicillin.
Biology: It is used in biological studies to understand the metabolic pathways and degradation mechanisms of amoxicillin.
Medicine: The trimer is studied for its potential antibacterial properties and its role as an impurity in pharmaceutical formulations.
Industry: In the pharmaceutical industry, it is used to ensure the quality and purity of amoxicillin products.
作用機序
The mechanism of action of Amoxycilloic Acid Trimer is similar to that of amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycans in bacterial cell walls. This inhibition weakens the cell walls, leading to cell lysis and death . The trimer’s molecular targets include various PBPs, and its pathways involve the disruption of bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
Amoxicillin: A widely used antibiotic with a similar mechanism of action.
Penicillin: Another β-lactam antibiotic with a similar structure and function.
Cephalosporins: A class of antibiotics with a similar β-lactam ring structure.
Uniqueness
Amoxycilloic Acid Trimer is unique due to its trimeric structure, which distinguishes it from other similar compounds. This unique structure may result in different chemical and biological properties, making it a valuable compound for specific research applications .
特性
分子式 |
C48H59N9O16S3 |
|---|---|
分子量 |
1114.2 g/mol |
IUPAC名 |
(2R,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[(1R)-2-[[(1R)-2-[[(1R)-2-[[(R)-carboxy-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-1-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-oxoethyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C48H59N9O16S3/c1-46(2)31(43(68)69)55-39(74-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(70)71)47(3,4)75-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30(42(66)67)41-57-33(45(72)73)48(5,6)76-41/h7-18,25-33,39-41,55-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t25-,26-,27-,28-,29-,30+,31+,32+,33+,39-,40-,41-/m1/s1 |
InChIキー |
VTHAZZTUEUMFJQ-YKIQZXFZSA-N |
異性体SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@@H]([C@@H]5N[C@H](C(S5)(C)C)C(=O)O)C(=O)O)NC(=O)[C@@H](C6=CC=C(C=C6)O)N)C(=O)O)C |
正規SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5NC(C(S5)(C)C)C(=O)O)C(=O)O)NC(=O)C(C6=CC=C(C=C6)O)N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


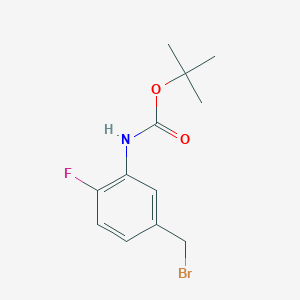
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
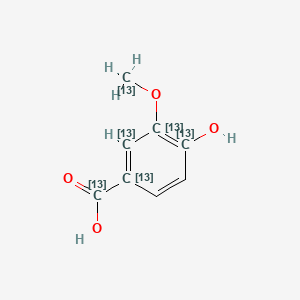

![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
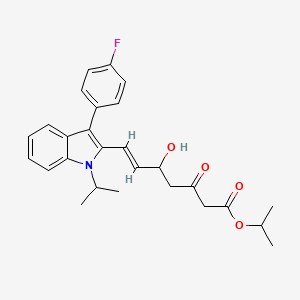
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
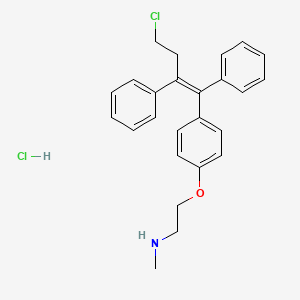
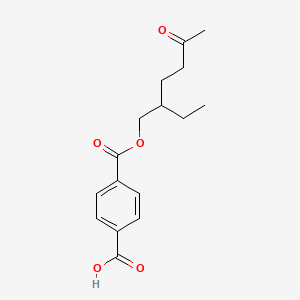
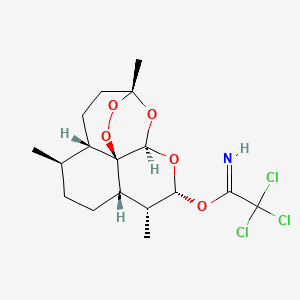
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)

